molecular formula C11H18N2O B8111190 2-Allyl-2,7-diazaspiro[4.5]decan-1-one

2-Allyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8111190
M. Wt: 194.27 g/mol
InChI Key: GKAHXOJHDQKIMA-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Spirocyclic Scaffolds in Advanced Organic Synthesis and Chemical Research

Nitrogen-containing spirocyclic scaffolds are pivotal structural motifs in a vast array of biologically active natural products and pharmaceuticals. mdpi.com Their importance stems from several key features that make them attractive for advanced organic synthesis and chemical research.

One of the most significant advantages of incorporating a spirocyclic scaffold is the introduction of three-dimensionality into a molecule. tandfonline.combldpharm.com By moving away from flat, two-dimensional structures, chemists can create compounds with a higher fraction of sp3-hybridized carbon atoms. This increased three-dimensionality often leads to improved physicochemical properties, such as enhanced solubility and better metabolic stability, which are crucial for the development of new therapeutic agents. tandfonline.com

Furthermore, the rigid nature of the spirocyclic system locks the conformation of the molecule. tandfonline.com This conformational restriction can optimize the orientation of functional groups that interact with biological targets, potentially leading to increased potency and selectivity. tandfonline.combldpharm.com The ability to control the spatial arrangement of substituents is a powerful tool in rational drug design.

The presence of nitrogen atoms within the spirocyclic framework adds another layer of functionality. Nitrogen atoms can act as hydrogen bond donors or acceptors, which is critical for molecular recognition and binding to biological macromolecules. mdpi.com They also provide sites for further chemical modification, allowing for the synthesis of diverse compound libraries for screening and optimization.

The inherent complexity and chirality of many spirocyclic systems present both a challenge and an opportunity for synthetic chemists. The development of stereoselective methods for the synthesis of these scaffolds is an active area of research, driving innovation in asymmetric catalysis and synthetic methodology.

Overview of Spiro[4.5]decane Ring Systems and Their Derivatives in Chemical Literature

The spiro[4.5]decane ring system, which consists of a five-membered ring fused to a six-membered ring at a single carbon atom, is a common and important spirocyclic scaffold. wikipedia.org Its derivatives are found in a variety of contexts within the chemical literature, from natural products to synthetic molecules with interesting properties.

The synthesis of the spiro[4.5]decane core can be achieved through various synthetic strategies. One notable method is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones. researchgate.net Other approaches include intramolecular aldol (B89426) reactions, ring-closing metathesis, and various cycloaddition reactions. mdpi.com The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Derivatives of the spiro[4.5]decane system have been explored for a range of applications. For instance, certain spiro[4.5]decan-2-ones have been investigated for their olfactory properties, contributing to the field of fragrance chemistry. researchgate.net In the realm of medicinal chemistry, the spiro[4.5]decane framework serves as a scaffold for the development of new therapeutic agents. For example, derivatives have been synthesized and evaluated for their potential as receptor antagonists or enzyme inhibitors.

The versatility of the spiro[4.5]decane system allows for the incorporation of various heteroatoms, leading to a wide array of heterocyclic derivatives with diverse chemical and biological properties. The introduction of nitrogen atoms to form azaspiro[4.5]decane systems, as in the case of our target molecule, significantly expands the chemical space and potential applications of this scaffold.

Contextualization of 2-Allyl-2,7-diazaspiro[4.5]decan-1-one within the Broader Field of Azaspirocyclic Lactam Research

This compound belongs to the class of diazaspiro[4.5]decan-1-ones, which are a subject of considerable interest in contemporary medicinal chemistry research. The core structure features a pyrrolidinone ring (a five-membered lactam) spiro-fused to a piperidine (B6355638) ring. The presence of two nitrogen atoms offers multiple points for diversification and modulation of the molecule's properties.

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of 2,8-diazaspiro[4.5]decan-1-one and 2,7-diazaspiro[4.5]decan-1-one derivatives has been the focus of several recent studies. These investigations highlight the potential of this scaffold in the development of potent and selective inhibitors for various biological targets.

For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.govresearchgate.net In another study, derivatives of 2,8-diazaspiro[4.5]decan-1-one were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in inflammatory and autoimmune disorders. nih.govresearchgate.net Furthermore, novel diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential chitin (B13524) synthase inhibitors with antifungal activity. nih.gov

The "allyl" group in this compound is a versatile functional group. It can participate in a variety of chemical transformations, such as cross-coupling reactions, metathesis, and additions to the double bond, providing a handle for further structural modifications. This makes the compound a potentially valuable building block for the synthesis of more complex molecules. A structurally related compound, 2-Allyl-2-azaspiro[4.5]decan-3-one, is documented in chemical databases, indicating the accessibility of such allylated spirocyclic lactams. nih.gov

The lactam moiety itself is a key structural feature in many biologically active compounds, most notably in the β-lactam antibiotics like penicillins and cephalosporins. frontiersin.orgnih.govkhanacademy.org While the lactam in this compound is part of a five-membered ring (a γ-lactam), it still imparts specific conformational and electronic properties to the molecule that can be crucial for its biological activity.

Properties

IUPAC Name

2-prop-2-enyl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-7-13-8-5-11(10(13)14)4-3-6-12-9-11/h2,12H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAHXOJHDQKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 2 Allyl 2,7 Diazaspiro 4.5 Decan 1 One and Its Derivatives

Ring Transformations and Rearrangement Reactions within Spiro[4.5]decane Scaffolds

While specific ring transformations of 2-Allyl-2,7-diazaspiro[4.5]decan-1-one are not extensively documented, the reactivity of related spirocyclic systems, particularly those containing β-lactam rings, provides insight into potential transformation pathways. Spiro-fused β-lactams can undergo various rearrangements, such as the Zimmerman–O'Connell–Griffin rearrangement, which proceeds via a ketene (B1206846) intermediate and can be used to construct four-membered rings under mild, photomediated conditions. nih.govacs.org Although the target molecule contains a γ-lactam, the principles of ring strain and intermediate formation are relevant.

Dyotropic rearrangements, which involve the simultaneous migration of two sigma bonds, have been studied in spirocyclic β-lactones and can lead to the formation of bridged γ-butyrolactones. acs.org Such rearrangements in the diazaspiro[4.5]decane system could potentially lead to complex bridged structures, depending on the reaction conditions and the nature of the substituents. The synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through domino reactions involving palladium catalysis, demonstrating the formation of the spiro core through multi-bond forming processes. rsc.org

The stability of the diazaspiro[4.5]decane core is generally robust, as evidenced by its use as a scaffold for various derivatives. nih.gov However, under specific conditions, such as with strong acids or bases, or through transition-metal catalysis, rearrangements of the spirocyclic system could be induced.

Functional Group Interconversions on the Azaspiro[4.5]decan-1-one Skeleton

The presence of multiple functional groups on the this compound skeleton allows for a wide array of functional group interconversions.

Reactivity of the Lactam Functionality

The lactam moiety is a key site for chemical modification. The N-H of the lactam can be deprotonated to form a lactam enolate, which can then participate in various reactions. For instance, aldol (B89426) reactions of unsubstituted β-lactam enolates with aldehydes have been shown to proceed with high diastereoselectivity, providing a method for the incorporation of complex side chains. clockss.org While the target molecule is a γ-lactam, similar reactivity of its enolate can be anticipated.

Palladium-catalyzed decarboxylative allylic alkylation of lactams allows for the enantioselective construction of quaternary N-heterocycles. nih.gov This highlights the potential for modifying the carbon framework adjacent to the lactam nitrogen. Furthermore, the lactam ring can be opened under hydrolytic conditions or reduced to the corresponding cyclic amine, providing access to a different class of spirocyclic diamines.

Interactive Table: Representative Reactions of Lactam Functionality
Reaction TypeSubstrate TypeReagentsProduct TypeKey FeatureReference
Aldol Reactionβ-LactamLiHMDS, AldehydeHydroxyalkyl-β-lactamHigh diastereoselectivity clockss.org
Decarboxylative Allylic AlkylationN-Benzoyl LactamPd Catalyst, Chiral Ligandα-Allyl LactamEnantioselective C-C bond formation nih.gov
Ring Opening/ReductionLactamHydride reagents (e.g., LiAlH4)Cyclic AmineConversion of amide to amineN/A

Reactions Involving the Allyl Group (e.g., Oxidative Coupling, Cycloadditions)

The allyl group attached to the lactam nitrogen is a versatile handle for a variety of transformations. Oxidative coupling reactions, for instance, can be used to form larger, more complex structures. Palladium-catalyzed oxidative carbonylation of N-allylamines is a known method for the synthesis of α-methylene-β-lactams, suggesting a pathway for further functionalization of the allyl group. nih.gov

The double bond of the allyl group can participate in cycloaddition reactions. For example, a [2+2] cycloaddition with a ketene could lead to the formation of a spiro-fused cyclobutane (B1203170) ring. Additionally, the allyl group can undergo allylic amination, as demonstrated by rhodium-catalyzed reactions of allylic trichloroacetimidates with aromatic amines, which proceed with high regioselectivity. organic-chemistry.org

Deprotection of the N-allyl group can be achieved using various methods, including transition-metal catalysis or oxidative cleavage with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). lookchem.com This allows for the unmasking of the lactam nitrogen for further functionalization.

Interactive Table: Representative Reactions of the Allyl Group
Reaction TypeSubstrate TypeReagentsProduct TypeKey FeatureReference
Oxidative CarbonylationN-AllylaminePd Catalyst, CO, Oxidantα-Methylene-β-lactamFormation of a new heterocyclic ring nih.gov
Allylic AminationAllyl AlcoholMolybdenum Complex, AmineAllylic AmineRegioselective C-N bond formation organic-chemistry.org
N-DeallylationN-Allyl AmineDDQ, CH2Cl2/H2OSecondary AmineChemoselective deprotection lookchem.com

Chemoselective Reactions and Regioselectivity in Nitrogen-Containing Spirocycles

The presence of two distinct nitrogen atoms in this compound—a lactam nitrogen and a secondary amine nitrogen—presents challenges and opportunities for chemoselective reactions. The secondary amine is generally more nucleophilic and basic than the lactam nitrogen, allowing for selective reactions at the 7-position.

For example, N-alkylation of the secondary amine can be achieved selectively in the presence of the lactam. organic-chemistry.org The choice of alkylating agent and reaction conditions is crucial to avoid overalkylation. researchgate.net Enzymatic N-allylation has also been reported as a green and selective method for the synthesis of allylic amines, which could potentially be applied to the secondary amine of the diazaspirocycle. nih.gov

Regioselectivity is also a key consideration in reactions involving the spirocyclic scaffold. The synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones through a three-component condensation reaction demonstrates that specific isomers can be favored under certain conditions. researchgate.net In the context of this compound, functionalization of the carbon backbone would likely be influenced by the directing effects of the two nitrogen atoms and the steric environment of the spirocycle.

Stereochemical Aspects and Conformational Analysis of 2 Allyl 2,7 Diazaspiro 4.5 Decan 1 One

Configuration and Conformation of Spiro[4.5]decane Systems

The spiro[4.5]decane framework, which forms the core of 2-Allyl-2,7-diazaspiro[4.5]decan-1-one, consists of a five-membered ring (a pyrrolidin-2-one lactam) and a six-membered ring (a piperidine) joined by a single common carbon atom, the spirocenter. The conformation of this system is dictated by the interplay of the geometries of these two rings.

The six-membered piperidine (B6355638) ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions. The relative stability of these positions is influenced by steric interactions. cdnsciencepub.com The nitrogen atom within this ring (at position 7) and any substituents on the ring's carbon atoms will have specific spatial orientations.

The five-membered pyrrolidinone ring is not planar and generally adopts an envelope or twist (half-chair) conformation. The presence of the lactam functional group, with its sp²-hybridized carbonyl carbon and nitrogen atom, introduces a degree of planarity, making the envelope conformation particularly likely. In the case of this compound, the allyl group is attached to the lactam nitrogen at position 2.

Diastereomeric and Enantiomeric Considerations in Spirocyclic Lactams

Spirocyclic compounds are inherently three-dimensional, and this often leads to the presence of stereoisomers. nih.gov The primary source of stereoisomerism in this compound is the spiro carbon atom (C5), which is a chiral center. This single stereocenter means the compound exists as a pair of non-superimposable mirror images, known as enantiomers.

The synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives typically results in a racemic mixture, containing equal amounts of both enantiomers. researchgate.netnih.gov These enantiomers can often be separated using specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) to isolate the individual, optically active forms. researchgate.net

If additional substituents were present on the piperidine or pyrrolidinone rings, additional chiral centers could be created. The presence of multiple stereocenters would give rise to diastereomers—stereoisomers that are not mirror images of each other. The synthesis of such polysubstituted spiro-lactams can be highly diastereoselective, often yielding a single diastereomer due to the steric constraints imposed by the rigid spirocyclic framework. clockss.orgnih.gov For instance, in the synthesis of other spiro-β-lactams, the ratio of diastereomers formed can be determined by spectroscopic methods like ¹H NMR, although their separation can be challenging. clockss.org The development of asymmetric synthesis methods, often employing chiral catalysts or auxiliaries, is a key area of research for accessing specific, enantioenriched spirocyclic lactams. acs.orgrsc.org

FeatureDescriptionImplication
Spiro Center (C5)The spiro carbon atom is a quaternary, tetra-substituted carbon that serves as a chiral center.The molecule is inherently chiral and exists as a pair of enantiomers ((R) and (S) forms).
EnantiomersNon-superimposable mirror images that arise from the single chiral spiro center.Synthetic routes without chiral control produce a racemic mixture. researchgate.netnih.gov Chiral separation is required to isolate individual enantiomers.
DiastereomersWould arise if additional stereocenters were introduced on either the piperidine or pyrrolidinone rings.Not present in the parent this compound structure, but relevant for substituted derivatives. clockss.orgnih.gov

Influence of the Spiro Junction on Molecular Architecture and Rigidity

A defining characteristic of spirocyclic systems is the structural rigidity imparted by the spiro junction. nih.gov This feature is critical to the molecular architecture of this compound. The spiro center locks the five-membered and six-membered rings into a relatively fixed, near-perpendicular orientation. This severely restricts the conformational freedom of the molecule compared to non-spiro analogues or open-chain structures.

This inherent rigidity has significant implications, particularly in the context of drug discovery:

Defined Three-Dimensional Shape: The fixed spatial arrangement of the two rings creates a well-defined three-dimensional scaffold. This novelty and dimensionality are increasingly sought after in drug design. nih.gov

Limited Conformational Mobility: The rigidity reduces the number of accessible low-energy conformations. This is advantageous for molecular recognition, as the energetic penalty for the molecule to adopt a specific binding conformation at a biological target is minimized. nih.gov

Precise Vectorial Display of Substituents: The rigid core acts as a stable platform from which substituents, like the N-allyl group and any groups on the piperidine ring, are projected into specific regions of space. This precise positioning is crucial for optimizing interactions with biological targets like enzyme active sites or protein receptors. nih.govrsc.org

Structure Activity Relationship Sar Studies for Azaspiro 4.5 Decan 1 One Scaffolds

Correlating Structural Modifications with Observed Biological Activity in Research Tools

The biological activity of azaspiro[4.5]decan-1-one derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Research into structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives has provided valuable insights into these relationships. These compounds have been investigated for their potential as antifungal agents and kinase inhibitors.

For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as inhibitors of chitin (B13524) synthase (CHS), a key enzyme in fungal cell wall synthesis. researchgate.netnih.gov The biological assays revealed that specific substitutions on the scaffold were crucial for inhibitory activity. Compounds with IC50 values ranging from 0.12 to 0.29 mM against CHS were identified, with compounds 4e and 4j showing excellent potency (IC50 values of 0.13 mM and 0.12 mM, respectively), comparable to the control drug polyoxin (B77205) B (IC50 = 0.08 mM). nih.gov

In another study, 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. nih.govresearchgate.net Through structural optimization, compound 41 emerged with a prominent inhibitory activity against RIPK1, boasting an IC50 value of 92 nM. nih.gov This highlights the potential of this scaffold in targeting inflammatory diseases.

Furthermore, the introduction of spirocyclic scaffolds to known selective TYK2 inhibitors led to the discovery of potent dual TYK2/JAK1 inhibitors. acs.orgnih.gov Systematic exploration of the SAR led to the identification of compound 48 , a 2,8-diazaspiro[4.5]decan-1-one derivative, which exhibited excellent potency against TYK2 and JAK1 kinases with IC50 values of 6 and 37 nM, respectively. acs.orgnih.gov

The following table summarizes the biological activities of selected 2,8-diazaspiro[4.5]decan-1-one derivatives, demonstrating the impact of structural modifications on their inhibitory potential.

CompoundTargetIC50Reference
4e Chitin Synthase0.13 mM nih.gov
4j Chitin Synthase0.12 mM nih.gov
41 RIPK192 nM nih.gov
48 TYK2 Kinase6 nM acs.orgnih.gov
48 JAK1 Kinase37 nM acs.orgnih.gov

These findings underscore the importance of substituent manipulation in tuning the biological activity of the azaspiro[4.5]decan-1-one scaffold, providing a foundation for the design of more potent and selective research tools.

Role of the Spiro[4.5]decane Framework in Ligand-Target Interactions

The spiro[4.5]decane framework is a key structural feature that contributes significantly to the pharmacological profile of these molecules. Spirocycles, by their very nature, introduce a rigid, three-dimensional element into a molecule. tandfonline.comconsensus.appbldpharm.comnih.govresearchgate.netnih.gov This inherent three-dimensionality allows for the projection of functional groups into space in a well-defined manner, which can lead to more specific and higher-affinity interactions with the binding sites of biological targets like proteins and enzymes. tandfonline.comconsensus.app

The rigidity of the spirocyclic core minimizes the conformational entropy penalty upon binding to a target, which can be a valuable feature in drug design. researchgate.net Many biologically active natural products contain spirocyclic motifs, suggesting that this structural element has been evolutionarily selected for its ability to interact with proteins. tandfonline.comconsensus.app

In the context of azaspiro[4.5]decan-1-one derivatives, the spirocyclic framework serves to orient the substituents in a precise spatial arrangement, facilitating optimal interactions with the amino acid residues within the target's binding pocket. For example, in the development of dual MDM2-CDK4 inhibitors, the appropriate stereochemistry of a tetrahydronaphthalene-fused spirooxindole was found to be critical for inhibitory activity, with selectivity differing by over 40-fold between stereoisomers. nih.gov This demonstrates the profound influence of the three-dimensional arrangement dictated by the spiro core.

The introduction of spirocyclic scaffolds can also modulate key physicochemical properties such as lipophilicity (logP) and aqueous solubility, which in turn affects the pharmacokinetic profile of a compound. bldpharm.com By replacing more flexible or planar moieties with a spirocycle, medicinal chemists can fine-tune these properties to enhance drug-likeness. bldpharm.com For example, exchanging a morpholine (B109124) ring for diverse azaspiro cycles has been shown to lower logD values and improve metabolic stability in MCHr1 antagonists. bldpharm.com

Impact of Allyl Substitution on Scaffold Reactivity and Molecular Recognition

The introduction of an allyl group at the 2-position of the 2,7-diazaspiro[4.5]decan-1-one scaffold introduces a reactive and conformationally significant moiety. An allyl group consists of a methylene (B1212753) bridge attached to a vinyl group (–CH=CH2). wikipedia.org The presence of the double bond and the adjacent allylic C-H bonds confers unique reactivity to this functional group.

Allylic C-H bonds are known to be weaker than typical sp3 C-H bonds, making them more susceptible to certain chemical reactions. wikipedia.org This increased reactivity can be exploited in various synthetic transformations. wikipedia.org In the context of drug design, the allyl group can serve as a handle for further functionalization or can participate in specific interactions with the biological target. The reactivity of the allyl group has been utilized in the modification of β-lactams, where it acts as a key reactant for creating diverse molecular scaffolds. taylorandfrancis.com

From a molecular recognition perspective, the allyl group can engage in various non-covalent interactions within a protein binding site. The double bond can participate in π-stacking or π-cation interactions with aromatic amino acid residues or charged species. The allyl group is also capable of forming weaker hydrogen bonds and van der Waals interactions.

In some cases, the allyl moiety can act as an electrophile, particularly if it contains a good leaving group, forming a stabilized allylic cation. nih.gov This reactivity can be a double-edged sword in drug design, as it could lead to covalent modification of the target protein, a strategy employed in the design of targeted covalent inhibitors. However, it can also lead to off-target reactivity and potential toxicity.

Rational Design Principles for Novel Azaspirocyclic Compounds

The rational design of novel azaspirocyclic compounds, including derivatives of 2,7-diazaspiro[4.5]decan-1-one, is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

A primary strategy is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target. By understanding the shape, size, and chemical nature of the binding site, medicinal chemists can design molecules with complementary features that are predicted to bind with high affinity and specificity. The rigid nature of the spirocyclic scaffold is particularly amenable to SBDD, as it allows for the precise positioning of functional groups to interact with specific residues in the target. tandfonline.comconsensus.app

Scaffold hopping is another valuable approach, where the core scaffold of a known active compound is replaced with a novel one, such as an azaspirocycle, while maintaining the key pharmacophoric elements. This can lead to compounds with improved properties, such as enhanced novelty, better patentability, and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Diversification of substituents around the azaspirocyclic core is a fundamental aspect of lead optimization. As demonstrated by the SAR of 2,8-diazaspiro[4.5]decan-1-one derivatives, small changes in substitution can lead to dramatic shifts in biological activity. researchgate.net Systematic exploration of different functional groups at various positions on the scaffold allows for the fine-tuning of potency and selectivity.

Finally, the incorporation of "drug-like" properties is a critical consideration throughout the design process. This involves managing parameters such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability and metabolic stability. The use of spirocyclic scaffolds can be advantageous in this regard, as they can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with higher success rates in clinical development. bldpharm.com

By integrating these principles, researchers can rationally design novel azaspirocyclic compounds with a higher probability of possessing the desired therapeutic profile.

Applications of 2 Allyl 2,7 Diazaspiro 4.5 Decan 1 One and Its Scaffolds in Chemical Biology and Material Sciences

Utility as Versatile Synthetic Building Blocks for Complex Molecular Architectures

The 2-Allyl-2,7-diazaspiro[4.5]decan-1-one scaffold is a prime example of a versatile building block for constructing complex molecular architectures. Spirocyclic systems are increasingly sought after in drug discovery because their inherent three-dimensionality can lead to improved physicochemical properties and better complementarity with protein binding sites. bldpharm.com The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various methods, including domino reactions that efficiently form multiple carbon-carbon bonds in a single step. nih.gov

The true synthetic versatility of this compound lies in the reactivity of the N-allyl group. This functional group serves as a linchpin for a wide array of chemical transformations, allowing chemists to append additional molecular complexity. For instance, the allyl group can participate in:

Heck coupling: to form carbon-carbon bonds with aryl or vinyl halides.

Hydroformylation: to introduce an aldehyde group.

Wacker oxidation: to yield a ketone.

Allylic substitution: to introduce various nucleophiles.

Olefin metathesis: for ring-closing, ring-opening, or cross-metathesis reactions.

1,3-Allyl Migration: Gold-catalyzed reactions involving N-allyl compounds can lead to complex heterocyclic products through carbene insertion and subsequent migration of the allyl group. rsc.org

This wide range of possible transformations allows for the diversification of the core scaffold, enabling the creation of large libraries of related compounds for screening and optimization in drug discovery programs. rsc.org The synthesis of related 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been successfully scaled, demonstrating the feasibility of producing these types of scaffolds for further chemical exploration. researchgate.net

Development of Chemical Probes and Research Tools for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The diazaspiro[4.5]decan-1-one scaffold has been successfully incorporated into potent and selective inhibitors of various enzymes, making it an attractive core for new chemical probes. For example, derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, and as dual inhibitors of TYK2/JAK1 kinases, which are involved in inflammatory responses. nih.govnih.govresearchgate.net

The allyl group on this compound is particularly useful for converting a bioactive molecule into a chemical probe. It provides a specific site for the attachment of reporter tags via reactions such as thiol-ene "click" chemistry. This allows for the conjugation of:

Fluorophores: for use in fluorescence microscopy and flow cytometry.

Biotin: for affinity purification of target proteins (e.g., in pull-down assays).

Photoaffinity labels: to covalently crosslink the probe to its biological target upon photoactivation.

By developing an inhibitor based on the diazaspiro[4.5]decan-1-one core and then using the allyl handle to attach a tag, researchers can create powerful tools to identify the cellular targets of the compound, study its distribution within cells, and elucidate its mechanism of action. The development of such probes is crucial for advancing our understanding of complex biological systems.

Scaffold DerivativeTargetBiological Activity/Application
2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 41)RIPK1 KinasePotent inhibitor with an IC₅₀ of 92 nM; potential therapeutic for inflammatory diseases. nih.govresearchgate.net
2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48)TYK2/JAK1 KinasesSelective dual inhibitor with IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1); potential for treating inflammatory bowel disease. nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivatives (e.g., 4j)Chitin (B13524) Synthase (CHS)Antifungal agent with an IC₅₀ of 0.12 mM against CHS. nih.gov

Integration into Advanced Functional Materials Research

The application of spirocyclic compounds is not limited to biology and medicine; they also hold potential in materials science. The rigid, well-defined three-dimensional structure of the diazaspiro[4.5]decane scaffold can be exploited to create materials with novel properties. The synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported, highlighting the interest in creating functionalized spirocyclic systems for broader applications. nih.gov

The allyl group of this compound is a key feature for its integration into functional materials. This group can act as a monomer in polymerization reactions or as an anchor point for grafting the molecule onto surfaces. Potential applications include:

Polymer Synthesis: The allyl group can undergo radical or transition-metal-catalyzed polymerization to create novel polymers incorporating the spirocyclic scaffold. These materials could have unique thermal, mechanical, or optical properties.

Surface Modification: The molecule can be attached to the surface of materials like silica, gold, or other polymers through reactions of the allyl group. This could be used to alter the surface properties of the material, for example, to create biocompatible coatings or to develop new stationary phases for chromatography.

Functional Scaffolds: The free N-H group at the 7-position, combined with the reactivity of the allyl group, allows the molecule to be used as a bifunctional scaffold. One part can be integrated into a polymer or attached to a surface, while the other can be functionalized with a different chemical entity, leading to the development of smart materials or sensors. The synthesis of related oxaspirocyclic compounds demonstrates the broad interest in creating new spiro-based materials. mdpi.com

Analytical Techniques for Characterization of Spirocyclic Lactams

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry, Fourier-Transform Infrared Spectroscopy (FTIR))

Spectroscopic methods provide fundamental insights into the molecular structure, connectivity, and functional groups present in "2-Allyl-2,7-diazaspiro[4.5]decan-1-one".

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the allyl group, typically a multiplet for the vinyl proton (-CH=CH₂) around 5.7-5.9 ppm, two doublets for the terminal vinyl protons (=CH₂) between 5.1-5.3 ppm, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-CH=) around 3.9-4.1 ppm. chemicalbook.comspectrabase.com The protons on the spirocyclic core, specifically those on the piperidine (B6355638) and pyrrolidinone rings, would appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). chemicalbook.com For instance, in related 2,8-diazaspiro[4.5]decan-1-one hydrochlorides, proton signals for the ring systems are observed in the δ 1.47-3.34 ppm range. chemicalbook.com The NH proton of the piperidine ring would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would confirm the presence of the lactam carbonyl (C=O) with a resonance in the range of 170-175 ppm. bas.bg The carbons of the allyl group would be identifiable at approximately 132-135 ppm for the -CH= carbon, 117-120 ppm for the =CH₂ carbon, and 50-55 ppm for the -N-CH₂- carbon. spectrabase.com The spiro carbon (C5) is a key feature and would appear as a quaternary signal, typically around 60-75 ppm, as seen in similar spiro-imidazolidine structures. bas.bg The remaining carbons of the diazasprio[4.5]decane skeleton would generate signals in the aliphatic region of the spectrum (ca. 20-60 ppm). chemicalbook.com

Representative Predicted NMR Data for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Lactam C=O (C1)-170-175
Allyl -CH=5.7-5.9 (m)132-135
Allyl =CH₂5.1-5.3 (dd)117-120
N-CH₂-Allyl (C2')3.9-4.1 (d)50-55
Spiro Carbon (C5)-60-75
Pyrrolidine/Piperidine CH/CH₂1.5-3.5 (m)20-60
Piperidine NHBroad singlet-

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For "this compound" (C₁₁H₁₈N₂O), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation in mass spectrometry is governed by the stability of the resulting ions. uni.lu For N-allyl amines and related structures, a common fragmentation pathway is the cleavage of the bond alpha or beta to the nitrogen atom. beilstein-journals.orgnih.gov The molecular ion peak [M]⁺ would be observed, and its odd nominal mass would be consistent with the nitrogen rule. Key fragments could arise from the loss of the allyl group or cleavage within the piperidine ring.

Fourier-Transform Infrared Spectroscopy (FTIR) reveals the presence of specific functional groups.

The most prominent absorption for "this compound" would be the strong lactam carbonyl (C=O) stretching band, typically found between 1630 and 1680 cm⁻¹. mdpi.com The exact position depends on the ring strain and molecular environment.

The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.

C-N stretching vibrations for the amide and amine would be visible in the 1200-1350 cm⁻¹ range. uni.lu

The allyl group would show characteristic C=C stretching around 1640-1650 cm⁻¹ (which may overlap with the amide I band) and C-H stretching for the sp² carbons just above 3000 cm⁻¹. spectrabase.com

Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Lactam CarbonylC=O Stretch1630-1680 (Strong)
Secondary AmineN-H Stretch3300-3500 (Moderate)
AlkeneC=C Stretch1640-1650 (Variable)
Alkene C-H=C-H Stretch3010-3100 (Medium)
Aliphatic C-HC-H Stretch2850-2960 (Medium-Strong)

X-ray Crystallography for Precise Structural Elucidation and Stereochemical Assignment

X-ray crystallography provides the most definitive and unambiguous structural information for a crystalline compound. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. For "this compound," the key spirocyclic center (C5) is a stereocenter, meaning the compound can exist as a pair of enantiomers.

Single-crystal X-ray diffraction analysis would confirm the spirocyclic nature of the skeleton, showing the perpendicular orientation of the pyrrolidinone and piperidine rings. mdpi.com It would also provide the exact conformation of both rings (e.g., envelope for the five-membered ring and chair for the six-membered ring). In studies of similar molecules like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, X-ray analysis has been crucial for confirming the final structure. oup.com If a single enantiomer is isolated and crystallized, its absolute stereochemistry can be unequivocally assigned.

Chromatographic Methods for Separation and Purification (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for the purification of the target compound and for the separation of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating the enantiomers of chiral compounds like "this compound". Since the spiro-carbon atom is a chiral center, the synthesized product is typically a racemic mixture (a 50:50 mixture of both enantiomers). Separating these enantiomers is critical in pharmaceutical development, as they often exhibit different biological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly and effectively used for the resolution of spirocyclic lactams and related structures. mdpi.com For example, a study on substituted 1,3-diazaspiro[4.5]decan-4-ones demonstrated successful baseline separation of enantiomers using columns like Chiracel OJ and Lux-Amylose-2 with a mobile phase consisting of n-hexane and an alcohol like ethanol (B145695) or isopropanol. mdpi.com The choice of the specific CSP and the mobile phase composition (e.g., the type of alcohol and its percentage) is optimized to maximize the resolution between the two enantiomer peaks. This technique not only allows for the analytical quantification of enantiomeric purity but can also be scaled up to a preparative level to isolate each enantiomer. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 2-Allyl-2,7-diazaspiro[4.5]decan-1-one, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like this compound typically involves cyclization and functionalization steps. For example:

  • Cyclization : Use (COCl)₂ and DMSO at low temperatures (-60°C) to activate hydroxyl groups, followed by neutralization with Et₃N and NaOH, as demonstrated in the synthesis of N-Benzyl-7-azaspiro[4.5]decan-1-one .
  • Functionalization : Introduce allyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling. Microwave-assisted reactions (e.g., 120°C for 60 minutes) with Pd(dppf)Cl₂ catalysts can improve yields in heteroaryl coupling steps .
  • Purification : Employ flash chromatography (DCM/EtOH gradients) or HPLC for isolating stereoisomers .

Basic: How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify allyl proton resonances (δ ~5–6 ppm) and spirocyclic carbon signals (δ ~60–70 ppm). Coupling constants can distinguish axial/equatorial conformers .
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve absolute configurations .
  • Computational Analysis : Compare experimental data with DFT-calculated structures to validate stereochemical assignments .

Basic: What are the primary biological targets of 2,7-diazaspiro[4.5]decan-1-one derivatives in preclinical research?

  • Kinase Inhibition : Derivatives like 2,8-diazaspiro[4.5]decan-1-one show activity against RIPK1 (necroptosis regulation) and dual TYK2/JAK1 (inflammatory bowel disease) .
  • Phospholipase D (PLD) Modulation : Chiral analogs exhibit isoform selectivity (hPLD1 vs. hPLD2) for cancer and immune disorders .
  • Antifungal Activity : Structural analogs inhibit chitin synthase, a target for antifungal agents .

Advanced: How can stereoselective synthesis of this compound be achieved, and what catalysts are effective?

  • Chiral Catalysts : Use LiAlH₄ and formic acid in toluene to reduce intermediates while retaining stereochemical integrity, as shown in the synthesis of (±)-(5S,10R)-10-(3-Furyl)-7-(hept-5-yn-1-yl)-2-methyl-2,7-diazaspiro[4.5]decan-1-one .
  • Dynamic Kinetic Resolution : Employ asymmetric propargylation cascades with palladium catalysts to control spirocenter configuration .

Advanced: What mechanistic insights explain the pharmacological activity of this compound derivatives?

  • RIPK1 Inhibition : Derivatives bind to the kinase domain via hydrogen bonding with hinge residues (e.g., Glu⁹⁴), as revealed by docking studies .
  • JAK/TYK2 Selectivity : Substituents at the 8-position (e.g., pyridinyl groups) optimize hydrophobic interactions with the ATP-binding pocket, reducing off-target effects .

Advanced: How can structure-activity relationships (SARs) guide the optimization of 2,7-diazaspiro[4.5]decan-1-one analogs?

Modification Impact on Activity Reference
Allyl group at C2Enhances metabolic stability
Halogenation at C5Improves kinase selectivity (e.g., JAK1 vs. JAK2)
Spiro ring expansionReduces off-target toxicity

Advanced: How should researchers address contradictions in biological data across studies?

  • Assay Validation : Standardize cell-based assays (e.g., necroptosis inhibition in HT-29 cells) to minimize variability .
  • Metabolic Profiling : Use LC-MS to identify active metabolites that may confound in vitro/in vivo correlations .
  • Crystallographic Evidence : Resolve discrepancies in target engagement using co-crystal structures (e.g., PDB entries for ligand-receptor complexes) .

Advanced: What computational strategies are effective for predicting the bioactivity of novel spirocyclic derivatives?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
  • Pharmacophore Modeling : Align spirocyclic cores with known inhibitors (e.g., PLD1) to identify critical pharmacophoric features .

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